(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin

Opioid Receptor Pharmacology Peptide Synthesis Radioligand Development

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin (CAS 103213-42-9) is a synthetic pentapeptide analog of the endogenous opioid enkephalin, characterized by its diiodotyrosine modification at position 1, D-alanine at position 2, N-methyl-phenylalanine at position 4, and a glycinol C-terminal alcohol at position 5. As a structural derivative of the well-characterized mu-opioid agonist DAMGO ([D-Ala2, NMe-Phe4, Gly-ol5]-enkephalin), this compound is specifically marketed as a μ-receptor-specific enkephalin analog suitable for tritiation.

Molecular Formula C26H33I2N5O6
Molecular Weight 765.4 g/mol
CAS No. 103213-42-9
Cat. No. B021817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin
CAS103213-42-9
Molecular FormulaC26H33I2N5O6
Molecular Weight765.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N
InChIInChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38)
InChIKeyHVAFERGAOGMJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin | CAS 103213-42-9 | Mu-Opioid Receptor Agonist for Receptor Labeling and Assay Development


(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin (CAS 103213-42-9) is a synthetic pentapeptide analog of the endogenous opioid enkephalin, characterized by its diiodotyrosine modification at position 1, D-alanine at position 2, N-methyl-phenylalanine at position 4, and a glycinol C-terminal alcohol at position 5 . As a structural derivative of the well-characterized mu-opioid agonist DAMGO ([D-Ala2, NMe-Phe4, Gly-ol5]-enkephalin), this compound is specifically marketed as a μ-receptor-specific enkephalin analog suitable for tritiation . It serves as a specialized tool in opioid receptor pharmacology for applications requiring high-specific-activity radiolabeling or receptor binding studies.

Critical Procurement Distinctions for (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin


In-class mu-opioid peptide analogs cannot be simply interchanged for experimental workflows due to their distinct structural features and resulting functional profiles. (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin, as a diiodinated derivative of the DAMGO core scaffold , offers unique utility for tritiation-based receptor labeling and binding assays that is not achievable with its non-iodinated counterpart. While compounds such as DAMGO, DADLE, and DSLET each possess characteristic mu/delta selectivity profiles and distinct metabolic half-lives [1][2], the presence of the 3,5-diiodotyrosine modification specifically enables radiolabeling strategies essential for quantitative receptor autoradiography and high-sensitivity binding kinetics studies . Generic substitution would compromise both the feasibility of tritiation workflows and the interpretability of comparative binding data across experimental series.

Quantitative Differentiation Evidence for (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin


Structural Identity as DAMGO Derivative: Defined by 3,5-Diiodotyrosine Modification

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is structurally defined as the diiodinated derivative of DAMGO ([D-Ala2, NMe-Phe4, Gly-ol5]-enkephalin), also known as (3,5-Diiodo-Tyr1)-DAGO . This specific modification at the Tyr1 position—iodination at both the 3 and 5 positions of the phenolic ring—distinguishes it from the parent DAMGO scaffold, which contains unmodified tyrosine . The molecular formula C26H33I2N5O6 (MW 765.38) reflects the incorporation of two iodine atoms, a feature essential for its designated application as a tritiation substrate .

Opioid Receptor Pharmacology Peptide Synthesis Radioligand Development

Mu-Opioid Receptor Binding Affinity of DAMGO Scaffold: Quantitative Baseline

While direct binding affinity data for (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin are not reported in publicly accessible primary literature, the compound is a structural derivative of DAMGO and retains the identical peptide backbone modifications at positions 2, 4, and 5. As a class-level reference, DAMGO exhibits high-affinity binding to the mu-opioid receptor with Ki values ranging from 0.08 nM to 1.23 nM depending on the assay system [1][2]. In rhesus monkey brain cortical membranes, DAMGO demonstrated a Ki of 1.23 nM and approximately 500-fold selectivity for mu over delta and kappa receptors [1]. This mu-selectivity profile is a defining characteristic of the D-Ala2,N-Me-Phe4,glycinol5 scaffold family to which the target compound belongs [3].

Receptor Binding Affinity Profiling Opioid Pharmacology

Plasma Clearance and Metabolic Stability Profile of DAMGO Scaffold: Pharmacokinetic Benchmark

The DAMGO peptide scaffold, which forms the core structure of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin, has been characterized in vivo for its pharmacokinetic behavior. In sheep, DAMGO exhibited a plasma clearance rate of 223 mL/kg/h and an elimination half-life of 0.24 h (approximately 14.4 min) following intravenous administration [1]. For comparison, related mu-selective tetrapeptides DALDA and [Dmt1]DALDA demonstrated 10-fold slower plasma clearance (24 mL/kg/h) and extended half-lives of 1.5 h and 1.8 h, respectively [1]. DAMGO was stable in sheep blood at 37°C over a 2 h incubation period in vitro [1], and in mouse plasma, DAMGO demonstrated stability with negligible degradation under the tested conditions [2].

Pharmacokinetics Metabolic Stability Peptide Degradation

Blood-Brain Barrier Permeability of DAMGO: Negligible Influx and Slow Efflux Kinetics

The blood-brain barrier (BBB) permeability of DAMGO has been quantitatively characterized in a comparative study of eight opioid peptides using the in vivo mouse brain uptake method. DAMGO exhibited negligibly low BBB influx, with a unidirectional transfer constant (Kin) ranging from 0.18 to 0.40 μL/(g×min) [1]. This influx rate was substantially lower than that observed for dermorphin (Kin = 2.18 μL/(g×min)), EM-1, EM-2, and TAPP (Kin = 1.06–1.14 μL/(g×min)) [1]. Notably, DAMGO also demonstrated slow brain efflux with a half-life (t1/2) of 10.66–21.98 min, compared to the more rapid efflux of TAPP (t1/2 = 2.82 min) [1]. Capillary depletion analysis confirmed that over 75% of DAMGO that entered the brain reached the parenchymal compartment [1].

Blood-Brain Barrier CNS Penetration Opioid Peptide Transport

Mu-Opioid Selectivity of DAMGO Scaffold Versus DADLE: Quantitative Functional Comparison

In a comparative study of EEG seizure induction in rats, both DAMGO (mu-selective) and DADLE (delta-preferring) were found to produce EEG seizures, with DAMGO demonstrating 9-fold greater potency than DADLE in eliciting this central effect [1]. DAMGO also produced a greater number of seizure episodes and higher overall incidence compared to DADLE [1]. This functional divergence underscores the distinct pharmacological profiles of mu-selective DAMGO-family peptides versus delta-preferring analogs such as DADLE, which exhibits 3- to 10-fold higher selectivity for the delta-opioid receptor over the mu-opioid receptor [2].

Receptor Selectivity Mu/Delta Discrimination Functional Assays

Supplier Documentation of Intended Use: Tritiation-Specific Application

Multiple commercial suppliers explicitly document that (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is specifically intended as a μ-receptor-specific enkephalin analog for tritiation . This documented use-case differentiates the compound from non-iodinated DAMGO, which is marketed as a selective mu-opioid agonist for general pharmacology studies . The diiodotyrosine moiety provides the chemical handle necessary for tritium labeling via halogen-tritium exchange or catalytic tritiation methodologies, enabling the generation of high-specific-activity radioligands for quantitative receptor binding assays and autoradiographic localization studies.

Radioligand Development Receptor Autoradiography Peptide Tritiation

Validated Research Applications for (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin Based on Quantitative Evidence


Radioligand Development via Tritium Labeling for Mu-Opioid Receptor Binding Assays

The diiodotyrosine modification at position 1 provides the requisite chemical handle for tritium labeling via halogen exchange or catalytic tritiation . This enables the generation of high-specific-activity [3H]-labeled mu-opioid receptor probes suitable for saturation binding, competition displacement, and kinetic binding assays. The mu-selectivity profile of the DAMGO scaffold (Ki = 0.08–1.23 nM with approximately 500-fold mu/delta selectivity) [1][2] ensures that the resulting radioligand specifically labels mu-opioid receptor populations, minimizing confounding delta- or kappa-receptor binding contributions. This application is uniquely enabled by the diiodo structural feature and is not achievable with non-iodinated DAMGO.

Quantitative Receptor Autoradiography for Mu-Opioid Receptor Localization

Tritiated derivatives of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin are suitable for in vitro receptor autoradiography to map the anatomical distribution of mu-opioid receptors in tissue sections . The high specific activity achievable through tritiation enables detection of low-abundance receptor populations with high spatial resolution. The negligible non-specific binding associated with mu-selective peptide ligands further enhances signal-to-noise ratios in autoradiographic imaging. The documented metabolic stability of the DAMGO scaffold in mouse plasma and brain homogenates [3] supports the use of this compound in ex vivo tissue binding protocols where peptide degradation during incubation could otherwise compromise data quality.

In Vitro Functional Assays for Mu-Opioid Receptor-Mediated Signaling in Peripheral Tissues

Given the negligible blood-brain barrier influx of the DAMGO scaffold (Kin = 0.18–0.40 μL/(g×min)) [3], this compound class is well-suited for in vitro functional studies in peripheral tissue preparations or cell lines expressing mu-opioid receptors, where CNS penetration is not required and may actually be undesirable. Applications include isolated organ bath pharmacology (e.g., guinea pig ileum, mouse vas deferens), cell-based cAMP inhibition assays, and G-protein activation studies ([35S]GTPγS binding). The relatively short elimination half-life (0.24 h) and rapid plasma clearance (223 mL/kg/h) of the DAMGO scaffold [4] also inform appropriate dosing regimens for ex vivo tissue studies and acute in vitro exposure paradigms.

Comparative Mu-Opioid Pharmacology and SAR Studies of Peptide Backbone Modifications

The D-Ala2, N-Me-Phe4, glycinol5 backbone shared by both (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin and DAMGO confers enhanced resistance to aminopeptidase and endopeptidase degradation compared to endogenous enkephalins [4]. This metabolically stabilized scaffold serves as an ideal reference compound for structure-activity relationship (SAR) studies investigating the impact of Tyr1 modifications on receptor binding affinity, selectivity, and functional efficacy. The 9-fold greater functional potency of DAMGO versus DADLE in EEG seizure models [5] further validates this scaffold as a robust mu-selective reference point for comparative pharmacology studies, where substitution with delta-preferring or non-selective enkephalin analogs would confound interpretation.

Quote Request

Request a Quote for (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.